molecular formula C15H24N2O B15046709 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine

3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine

Cat. No.: B15046709
M. Wt: 248.36 g/mol
InChI Key: QGMDYQKOJIOZAD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a dimethyl group and a propan-2-yloxyphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine typically involves the reaction of 4-(propan-2-yloxy)aniline with 3,3-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a propan-2-yloxy group.

    1-(4-Fluorophenyl)piperazine: Contains a fluorine atom instead of a propan-2-yloxy group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

3,3-dimethyl-1-(4-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C15H24N2O/c1-12(2)18-14-7-5-13(6-8-14)17-10-9-16-15(3,4)11-17/h5-8,12,16H,9-11H2,1-4H3

InChI Key

QGMDYQKOJIOZAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CCNC(C2)(C)C

Origin of Product

United States

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